

Physicochemical Properties of Echitamine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echitamine*

Cat. No.: B201333

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a prominent monoterpenoid indole alkaloid primarily isolated from the bark of *Alstonia scholaris*, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core physicochemical properties of **Echitamine** chloride, offering crucial data and methodologies for researchers and professionals engaged in drug discovery and development.

Physicochemical Data

A comprehensive summary of the key physicochemical properties of **Echitamine** chloride is presented below. This data is essential for understanding its behavior in biological systems and for the design of appropriate formulation and delivery strategies.

Property	Value	Source
Molecular Formula	<chem>C22H29ClN2O4</chem>	[1]
Molecular Weight	420.93 g/mol	[1]
Melting Point	285-287 °C	[2]
Solubility	Poorly soluble in water. Soluble in organic solvents such as methanol and ethanol.	[3]
logP (Computed)	0.7	[4]
Appearance	White crystals	[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of **Echitamine** chloride are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of **Echitamine** chloride can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of **Echitamine** chloride is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is gradually increased at a slow, controlled rate.
- The temperature range over which the substance melts is recorded as the melting point.[\[2\]](#)

Solubility Assessment

The solubility of **Echitamine** chloride in various solvents can be determined using the static equilibrium method.[6]

Methodology:

- An excess amount of **Echitamine** chloride is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- The solution is then filtered to remove any undissolved solid.
- The concentration of **Echitamine** chloride in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of **Echitamine** chloride.

Methodology:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used as the mobile phase. The exact ratio can be optimized to achieve the best separation.
- Detection: A UV detector set at a wavelength where **Echitamine** chloride exhibits maximum absorbance is used for detection.
- Sample Preparation: A known concentration of **Echitamine** chloride is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system.

- Quantification: The concentration of **Echitamine** chloride is determined by comparing the peak area of the sample to that of a standard of known concentration.[7][8][9]

Spectroscopic Analysis

- a. Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λ_{max}) of **Echitamine** chloride, which is useful for its quantification.

Methodology:

- A dilute solution of **Echitamine** chloride in a suitable solvent (e.g., methanol or ethanol) is prepared.
- The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
- The wavelength at which the maximum absorbance occurs is identified as λ_{max} .[10][11]

- b. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the **Echitamine** chloride molecule.

Methodology:

- A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- The FT-IR spectrum is recorded, and the characteristic absorption bands corresponding to different functional groups are identified.

- c. Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of **Echitamine** chloride.

Methodology:

- The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

- ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer.
 - The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.[12][13][14]
- d. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Echitamine** chloride.

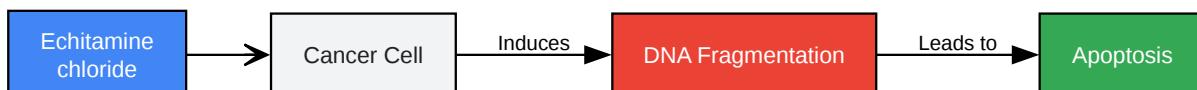
Methodology:

- A solution of the sample is introduced into the mass spectrometer.
- The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).
- The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.[15][16][17]

X-ray Crystallography

Single-crystal X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline state of **Echitamine** chloride.

Methodology:

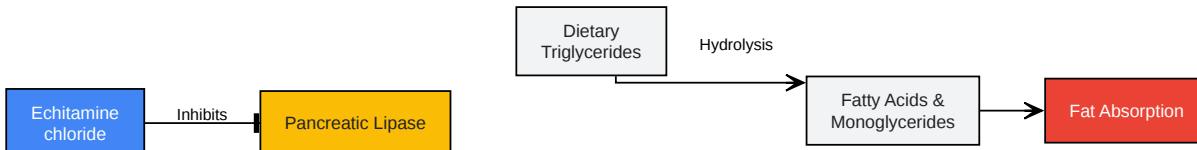

- High-quality single crystals of **Echitamine** chloride are grown.
- The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
- The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the crystal structure.[18][19][20][21]

Biological Activity and Signaling Pathways

Echitamine chloride exhibits significant biological activities, including anti-tumor and anti-obesity effects. The underlying mechanisms involve the induction of apoptosis in cancer cells and the inhibition of pancreatic lipase.

Apoptosis Induction Pathway

Echitamine chloride has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines.[22][23][24] This process is crucial for its anti-tumor effects.



[Click to download full resolution via product page](#)

Fig. 1: Proposed pathway for **Echitamine** chloride-induced apoptosis.

Pancreatic Lipase Inhibition

Echitamine chloride has been identified as an inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats.[22][25][26][27] This inhibitory action suggests its potential as an anti-obesity agent.

[Click to download full resolution via product page](#)

Fig. 2: Mechanism of pancreatic lipase inhibition by **Echitamine** chloride.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Echitamine** chloride. The tabulated data and detailed experimental protocols serve as a valuable resource for scientists and researchers. The visualization of its biological pathways offers insights into its therapeutic potential. Further research to obtain more extensive experimental data, particularly on solubility, pKa, and logP, will be crucial for advancing the development of **Echitamine** chloride as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Echitamine Chloride | C₂₂H₂₉CIN₂O₄ | CID 131633388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. meral.edu.mm [meral.edu.mm]
- 3. benchchem.com [benchchem.com]
- 4. CID 11953926 | C₂₂H₂₉N₂O₄⁺ | CID 11953926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethylammonium chloride(557-66-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Echitamine (chloride) | Affiniti Research [affiniti-res.com]
- 23. Echitamine chloride | TargetMol [targetmol.com]
- 24. Evaluation of the cytotoxic effect of the monoterpane indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modulation of lipid metabolism by mixtures of protamine and chitooligosaccharide through pancreatic lipase inhibitory activity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Echitamine Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b201333#physicochemical-properties-of-echitamine-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com